An impurity of Famotidine. Famotidine is a histamine H3 receptor antagonist that inhibits stomach acid production
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride
CAS No.: 76824-17-4
Cat. No.: VC21347510
Molecular Formula: C8H14N6O3S3 HCl
Molecular Weight: 338.43 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.
![[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride - 76824-17-4](/images/no_structure.jpg)
CAS No. | 76824-17-4 |
---|---|
Molecular Formula | C8H14N6O3S3 HCl |
Molecular Weight | 338.43 36.46 |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride |
Standard InChI | InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H |
Standard InChI Key | LBBLJRHWJZWHQA-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl |
Appearance | White to light yellow Solid |
Melting Point | 148-150 °C |
Chemical Identity and Structural Characteristics
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride represents a complex organosulfur compound with multiple functional groups. The compound features a thiazole ring with a diaminomethyleneamino substituent, connected via a methylthio bridge to a propionyl sulfamide moiety, with the entire structure presented as a hydrochloride salt.
Chemical Identifiers and Basic Properties
The compound possesses specific chemical identifiers that facilitate its recognition and categorization in chemical databases and research publications. These identifiers are systematically organized in Table 1.
Table 1: Chemical Identifiers and Physical Properties
Parameter | Value |
---|---|
CAS Number | 76824-17-4 |
Molecular Formula | C8H15ClN6O3S3 |
Molecular Weight | 374.89 g/mol |
Alternate CAS (Free base) | 106433-44-7 |
Physical Appearance | White to Off-White Solid |
Solubility | Methanol |
Storage Condition | -20°C Freezer |
InChI | InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H |
SMILES | Cl.NC(=Nc1nc(CSCCC(=O)NS(=O)(=O)N)cs1)N |
The structural complexity of this compound is evident from its molecular formula, which contains multiple heteroatoms including nitrogen, oxygen, and sulfur, contributing to its specific chemical behavior and reactivity patterns. The physical properties listed provide critical information for handling and storage considerations in laboratory settings .
Structural Relationship to Famotidine
This compound bears significant structural similarity to famotidine, a widely prescribed histamine H2-receptor antagonist used in the treatment of gastric acid-related conditions. The structural relationship explains its designation as a famotidine impurity or related compound, as it shares core structural elements with the parent drug. The diaminomethyleneamino-thiazole moiety represents a key pharmacophore in the famotidine structure, contributing to its biological activity .
Nomenclature and Alternative Designations
Due to its complex structure, this compound has been assigned various synonyms and alternative designations in scientific literature and commercial catalogs, creating a diverse nomenclature landscape.
Systematic Nomenclature and Common Synonyms
The IUPAC nomenclature system provides a standardized naming convention for chemical compounds. For this particular substance, multiple nomenclature variations exist, reflecting different approaches to prioritizing structural elements.
Table 2: Nomenclature Variations and Synonyms
Nomenclature Type | Designation |
---|---|
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride |
Alternative IUPAC | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-N-sulfamoylpropanamide Hydrochloride |
Pharmacopeial Designation | Famotidine EP Impurity C |
USP Designation | Famotidine USP Related Compound C |
Simplified Name | 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide hydrochloride |
Alternative Representation | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanamide Hydrochloride |
The multiplicity of names underscores the complexity of chemical nomenclature for compounds with multiple functional groups. In regulatory and analytical contexts, the pharmacopeial designation "Famotidine EP Impurity C" is frequently employed, particularly in quality control applications and impurity profiling of pharmaceutical formulations .
Pharmaceutical Significance and Applications
This compound holds considerable importance in pharmaceutical research and quality control processes related to famotidine production and analysis.
Role as a Synthetic Intermediate
The compound functions as an intermediate in the synthetic pathway leading to famotidine and its metabolites. Understanding its structural characteristics and reactivity provides valuable insights into the synthetic strategies employed in famotidine production. The presence of reactive functional groups, including the sulfamide moiety and the diaminomethyleneamino group, contributes to its utility in multi-step synthetic sequences .
Significance in Pharmaceutical Quality Control
Analytical Considerations and Methodologies
The detection, quantification, and characterization of this compound in pharmaceutical samples require specific analytical approaches and considerations.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents the predominant analytical technique for detecting and quantifying this compound in pharmaceutical samples. The chromatographic separation typically employs reverse-phase conditions, with detection methods including UV absorption spectroscopy or mass spectrometry, depending on the required sensitivity and selectivity.
Spectroscopic Characterization
Spectroscopic techniques provide valuable structural information and contribute to the authentication of reference standards. Nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the molecular structure, while infrared spectroscopy provides information about functional group presence and interactions. Mass spectrometry facilitates molecular weight confirmation and fragmentation pattern analysis, contributing to structural elucidation and verification.
Parameter | Typical Specification |
---|---|
Purity (HPLC) | >95% |
Identity | Confirmed by spectroscopic methods (NMR, MS, IR) |
Appearance | White to off-white solid |
Solubility | Soluble in methanol |
Storage Condition | -20°C freezer |
Intended Use | Analytical reference standard for impurity profiling |
Relationship to Famotidine Pharmacology
Understanding the structural relationship between this compound and famotidine provides context for its significance in pharmaceutical research and quality control.
Structural Comparison with Famotidine
Famotidine functions as a histamine H2-receptor antagonist, inhibiting gastric acid secretion by blocking the action of histamine on parietal cells in the stomach. The compound under discussion shares key structural elements with famotidine, including the diaminomethyleneamino-thiazole moiety, which contributes to the pharmacological activity of the parent drug .
The structural similarity explains the compound's presence as a potential impurity in famotidine formulations, either as a synthetic intermediate that remains unreacted or as a degradation product formed during manufacturing, storage, or formulation. This structural relationship necessitates careful monitoring and control in pharmaceutical production processes.
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